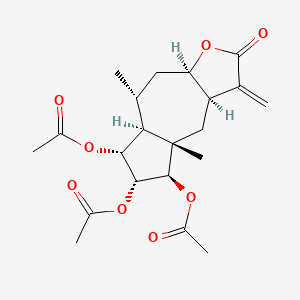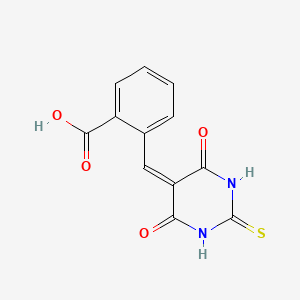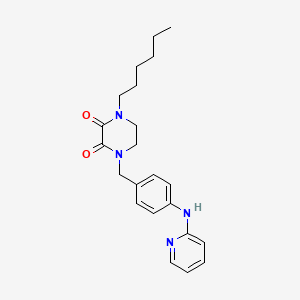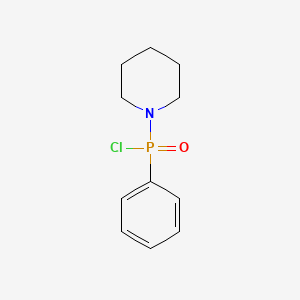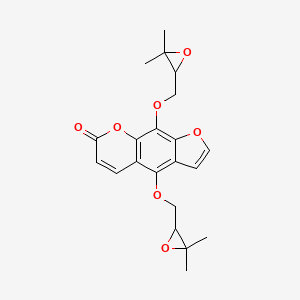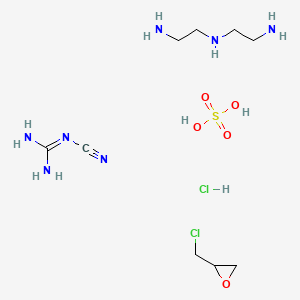
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which combines guanidine, cyano groups, and polymer chains, making it a versatile material for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate typically involves the reaction of guanidine with cyano groups and polymerization with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient polymerization and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups .
Scientific Research Applications
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Guanidine, cyano-polymer with N-(2-aminoethyl)-1-2ethanediamine and ammonium chloride: This compound shares a similar polymer structure but differs in the presence of ammonium chloride instead of (chloromethyl)oxirane.
Guanidine, N-cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate: Another similar compound with sulfate groups instead of hydrochloride sulfate.
Uniqueness
The uniqueness of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate lies in its specific combination of functional groups and polymer structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Properties
CAS No. |
76649-42-8 |
|---|---|
Molecular Formula |
C9H25Cl2N7O5S |
Molecular Weight |
414.31 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C4H13N3.C3H5ClO.C2H4N4.ClH.H2O4S/c5-1-3-7-4-2-6;4-1-3-2-5-3;3-1-6-2(4)5;;1-5(2,3)4/h7H,1-6H2;3H,1-2H2;(H4,4,5,6);1H;(H2,1,2,3,4) |
InChI Key |
ZIFVEBUBVVJCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O.Cl |
Related CAS |
76649-42-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
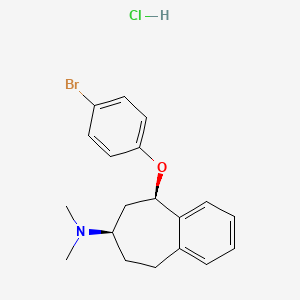

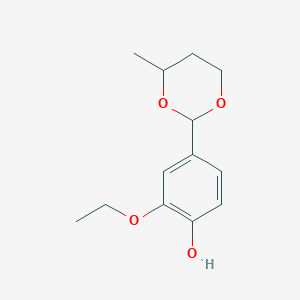
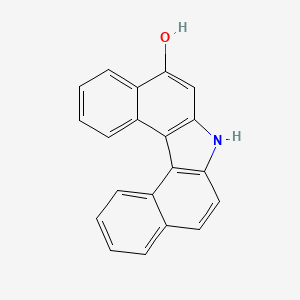
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
